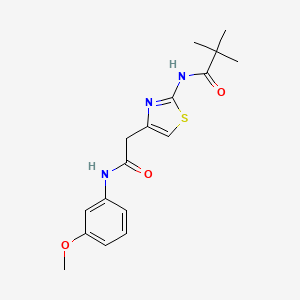
N-(4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide is a useful research compound. Its molecular formula is C17H21N3O3S and its molecular weight is 347.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide is a complex organic compound notable for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound features several critical structural elements:
- Thiazole Ring : Known for diverse biological activities, particularly in inhibiting enzymes related to cancer progression.
- Pivalamide Group : Enhances lipophilicity, potentially improving membrane permeability.
- Methoxy-substituted Phenyl Group : Contributes to its reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the thiazole ring.
- Coupling with the pivalamide moiety.
- Introduction of the methoxyphenyl group via amination.
Optimizing these steps is crucial for achieving high yields and purity.
Anticancer Properties
Preliminary studies indicate that this compound may function as an inhibitor of specific kinases associated with tumor growth and proliferation. The thiazole derivatives are often explored for their ability to inhibit various cancer-related enzymes, suggesting a similar potential for this compound.
Comparative Analysis
A comparative analysis of this compound with related compounds reveals its unique position in medicinal chemistry:
| Compound Name | Structural Features | Biological Activity | Unique Properties |
|---|---|---|---|
| This compound | Thiazole, Pivalamide | Potential anticancer | Unique combination of thiazole and pivalamide |
| 5-Methylthiazole | Thiazole only | Antimicrobial | Simpler structure |
| Pivalic Acid Derivative | Pivalamide only | Various applications | Limited biological activity |
| 3-Methoxyphenylamine | Aromatic amine | Antitumor activity | Lacks thiazole structure |
This table highlights how the compound's unique combination of functional groups may enhance its therapeutic potential compared to simpler analogs.
While specific mechanisms of action for this compound remain under investigation, similar compounds have shown mechanisms such as:
- Enzyme Inhibition : Targeting kinases involved in cell proliferation.
- Membrane Interaction : Potential disruption of bacterial membranes leading to cell death.
Case Studies and Research Findings
Research on thiazole derivatives has yielded promising results in cancer treatment paradigms. For instance, studies have shown that thiazole-based compounds can effectively inhibit tumor growth in vitro and in vivo models by targeting specific signaling pathways involved in cancer progression.
Example Study
A study investigating a related thiazole derivative demonstrated significant inhibition of cell proliferation in various cancer cell lines, indicating a potential pathway for further exploration with this compound.
Propriétés
IUPAC Name |
N-[4-[2-(3-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-17(2,3)15(22)20-16-19-12(10-24-16)9-14(21)18-11-6-5-7-13(8-11)23-4/h5-8,10H,9H2,1-4H3,(H,18,21)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIGDFILTRPXOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














